Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester
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Overview
Description
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is an organic compound with the molecular formula C8H12F2O3 It is a derivative of hexanoic acid, where two fluorine atoms are substituted at the second carbon position, and an ethyl ester group is attached
Preparation Methods
The synthesis of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of hexanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 78-80°C)
Solvent: Anhydrous ethanol
Industrial production methods may involve more efficient catalytic processes and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon positions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, diethyl ether
Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
Comparison with Similar Compounds
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, 5-oxo-, ethyl ester: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Hexanoic acid, 2-diazo-5-hydroxy-3-oxo-, ethyl ester: Contains a diazo group, leading to distinct reactivity and applications.
Ethyl 2,2-difluoro-5-oxohexanoate: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart unique chemical stability and biological activity compared to its non-fluorinated counterparts.
Properties
CAS No. |
295360-05-3 |
---|---|
Molecular Formula |
C8H12F2O3 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-5-oxohexanoate |
InChI |
InChI=1S/C8H12F2O3/c1-3-13-7(12)8(9,10)5-4-6(2)11/h3-5H2,1-2H3 |
InChI Key |
YFIYHDGAHONZRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)(F)F |
Origin of Product |
United States |
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